2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with suitable aldehydes or ketones under reflux conditions in the presence of ethanol . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired imidazo[1,2-a]pyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalyst-free conditions, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and hydrogenated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic pathways. The compound’s anti-inflammatory effects are believed to result from its interaction with inflammatory mediators, reducing their activity and production .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different chemical properties.
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate: A carboxylate derivative with distinct reactivity.
Uniqueness
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific ring structure and the presence of a methyl group, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
858511-18-9 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-6-10-5-3-2-4-8(10)9-7/h6H,2-5H2,1H3 |
InChI Key |
IHNKMJLDBGGAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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